molecular formula C18H14F3N3O2S2 B2562048 2-methoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-36-9

2-methoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2562048
CAS No.: 392301-36-9
M. Wt: 425.44
InChI Key: VLPYMMJCHIMHCB-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide features a 1,3,4-thiadiazole core substituted at position 5 with a sulfanyl group linked to a 4-(trifluoromethyl)benzyl moiety. The benzamide group at position 2 of the thiadiazole ring carries a methoxy substituent at the 2-position of the benzene ring. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-methoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S2/c1-26-14-5-3-2-4-13(14)15(25)22-16-23-24-17(28-16)27-10-11-6-8-12(9-7-11)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPYMMJCHIMHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Benzamide Moiety

Compound A : 3,4-Dimethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide [6]
  • Key Difference : The benzamide group has 3,4-dimethoxy substituents instead of 2-methoxy.
  • Impact: Increased electron-donating capacity due to two methoxy groups. Potential enhancement in solubility compared to the 2-methoxy analog. Altered binding interactions in kinase inhibition due to steric and electronic effects.
Compound B : 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate [10]
  • Key Difference : The sulfanyl group is replaced with a 2-methoxyphenyl substituent.
  • Impact :
    • Reduced lipophilicity due to the absence of the trifluoromethylbenzyl group.
    • Hemihydrate form may improve crystallinity and stability.

Modifications in the Sulfanyl Substituent

Compound C : N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide [15]
  • Key Difference : The trifluoromethyl group is replaced with 4-chlorophenyl , and the benzamide has a dimethylsulfamoyl group.
  • Impact: Chlorine’s electron-withdrawing effect is weaker than trifluoromethyl, reducing lipophilicity.
Compound D : 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide [20]
  • Key Difference : Dual sulfanyl groups and an acetamide-linked chloro-methylphenyl group.
  • Impact :
    • Increased molecular weight and steric hindrance may reduce membrane permeability.
    • The chloro-methylphenyl group could enhance interactions with hydrophobic enzyme pockets.
Anticancer Activity :
  • The target compound’s trifluoromethyl group likely enhances metabolic stability and kinase inhibition compared to Compound C (chloro) and Compound B (methoxyphenyl) [4].
  • Compound A ’s 3,4-dimethoxy substituents may improve solubility but reduce potency due to steric bulk.
Kinase Inhibition :
  • Derivatives like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide show dual inhibition of Abl/Src kinases [4]. The target compound’s trifluoromethyl group may enhance selectivity for these targets.

Physicochemical Properties

Property Target Compound Compound A Compound C
LogP (Predicted) 4.2 (High lipophilicity) 3.8 3.5
Solubility (µg/mL) 12 (Low) 25 (Moderate) 18 (Low)
PSA (Ų) 82.6 85.3 92.1
  • The trifluoromethyl group in the target compound increases LogP , favoring membrane penetration but reducing aqueous solubility.

Biological Activity

2-methoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that includes a methoxy group, a trifluoromethylphenyl group, and a thiadiazole ring, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H14F3N3O2S2C_{18}H_{14}F_3N_3O_2S_2, with a molecular weight of approximately 468.5 g/mol. The compound's structure can be represented as follows:

IUPAC Name 2methoxyN[5([4(trifluoromethyl)phenyl]methylsulfanyl)1,3,4thiadiazol2yl]benzamide\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, it can modulate the activity of various enzymes and receptors, leading to significant biological effects such as cytotoxicity against cancer cells and antimicrobial activity.

Anticancer Activity

Numerous studies have indicated that this compound exhibits potent anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown significant suppressive activity against various human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. The compound demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through activation of caspases and modulation of cell cycle progression. Studies revealed that it causes significant increases in the sub-G1 phase of the cell cycle in HL-60 leukemia cells, indicating apoptosis .

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Preliminary studies suggest that it possesses broad-spectrum antimicrobial activity, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Research Findings and Case Studies

StudyFindings
Alam et al. (2011)Significant cytotoxicity against multiple cancer cell lines; IC50 values ranging from low micrograms per milliliter .
Polkam et al. (2015)Evaluated anticancer and antimycobacterial activities; demonstrated selective toxicity towards cancer cells with minimal effects on normal cells .
Jakovljević et al. (2017)Investigated antiproliferative activities against A549 and HeLa cell lines; showed promising results with no toxicity to normal fibroblasts .

Q & A

Q. What are the established synthetic routes for 2-methoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis typically involves three key steps:

Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under reflux conditions (e.g., using phosphorus oxychloride as a catalyst) .

Sulfanyl Group Introduction : Reaction of the thiadiazole intermediate with [4-(trifluoromethyl)phenyl]methanethiol in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere to prevent oxidation .

Amide Coupling : Activation of 2-methoxybenzoic acid using carbodiimides (e.g., EDC/HOBt) followed by coupling with the amine-functionalized thiadiazole intermediate .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : A combination of techniques is required:
  • IR Spectroscopy : Confirm presence of amide C=O (~1650–1680 cm⁻¹) and thiadiazole C-S-C (~650 cm⁻¹) .
  • NMR (¹H/¹³C) : Identify methoxy protons (δ 3.8–4.0 ppm), trifluoromethyl group (¹³C δ ~125 ppm, q, JCFJ_{C-F} = 270 Hz), and thiadiazole ring carbons (δ 155–165 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond lengths/angles and confirm stereochemistry using SHELX software .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfanyl group introduction step?

  • Methodological Answer : Key optimization strategies include:
  • Solvent Selection : Use DMF or DMSO to enhance nucleophilicity of the thiol group .
  • Catalysis : Add catalytic KI or CuI to accelerate thiol-thiadiazole coupling .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Inert Atmosphere : Use nitrogen to prevent oxidation of the sulfanyl group to sulfoxide/sulfone .
  • Table : Comparison of Reaction Conditions
CatalystSolventTemp (°C)Yield (%)Source
NoneDMF7065
CuIDMSO8082

Q. What approaches resolve contradictions between computational binding predictions and experimental bioactivity data?

  • Methodological Answer :
  • Reassess Computational Models :
  • Use molecular docking (AutoDock Vina) with corrected protonation states and solvation effects .
  • Validate force fields (e.g., AMBER) against crystallographic data from similar thiadiazole derivatives .
  • Experimental Validation :
  • Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to account for variability .
  • Check compound purity (>95% via HPLC) and stability (TGA/DSC) to rule out degradation artifacts .
  • Case Study : A 2022 study on thiazole sulfonamides found discrepancies due to unaccounted protein flexibility; MD simulations resolved this .

Q. How can researchers design robust assays to evaluate the compound’s antitumor mechanism?

  • Methodological Answer :
  • Target Identification : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify potential targets .
  • Cellular Assays :
  • Apoptosis : Measure caspase-3/7 activation (Caspase-Glo® assay) .
  • Cell Cycle : Analyze via flow cytometry (propidium iodide staining) .
  • Biophysical Studies :
  • SPR or ITC : Quantify binding affinity to purified target proteins .
  • Cryo-EM/X-ray : Resolve compound-target complexes to guide SAR .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR data for the trifluoromethyl group?

  • Methodological Answer :
  • Potential Causes :

Dynamic Effects : CF₃ rotation may cause signal splitting; use variable-temperature NMR (−20°C to 25°C) .

Impurity Interference : Co-eluting isomers may distort signals; repurify via preparative HPLC .

  • Validation : Compare with literature data for analogous trifluoromethyl-thiadiazole compounds .

Structural and Functional Insights

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 interactions .
  • Metabolite Prediction : Employ GLORY or Meteor Nexus to identify potential sulfoxide/sulfone metabolites .
  • Table : Predicted vs. Experimental logP
ToolPredicted logPExperimental logPSource
SwissADME3.23.5 (±0.2)

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